REACTION_CXSMILES
|
C(O)[C:2](N)([CH2:5]O)[CH2:3][OH:4].Cl.[Cl-].[Cl-].[Ca+2].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)[OH:14].C[O:45][C:46]1[CH:47]=[C:48]([CH:55]=[CH:56][C:57](=O)[CH2:58][CH2:59][CH2:60][CH2:61][C:62]2C=C[CH:65]=[CH:64][CH:63]=2)[CH:49]=[C:50](OC)[C:51]=1O>>[CH3:65][CH2:64][CH2:63][CH2:62][CH2:61][CH:60]=[CH:59][CH2:58][CH:57]=[CH:56][CH2:55][CH:48]=[CH:49][CH:50]=[CH:51][CH:46]([OH:45])[CH2:47][CH2:5][CH2:2][C:3]([OH:4])=[O:14] |f:0.1,2.3.4|
|
Name
|
solution
|
Quantity
|
2 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1O)OC)C=CC(CCCCC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
CUSTOM
|
Details
|
was incubated at 37° C
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid
|
Type
|
CUSTOM
|
Details
|
(1300 rpm, 30 min., 40° C.)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)[C:2](N)([CH2:5]O)[CH2:3][OH:4].Cl.[Cl-].[Cl-].[Ca+2].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)[OH:14].C[O:45][C:46]1[CH:47]=[C:48]([CH:55]=[CH:56][C:57](=O)[CH2:58][CH2:59][CH2:60][CH2:61][C:62]2C=C[CH:65]=[CH:64][CH:63]=2)[CH:49]=[C:50](OC)[C:51]=1O>>[CH3:65][CH2:64][CH2:63][CH2:62][CH2:61][CH:60]=[CH:59][CH2:58][CH:57]=[CH:56][CH2:55][CH:48]=[CH:49][CH:50]=[CH:51][CH:46]([OH:45])[CH2:47][CH2:5][CH2:2][C:3]([OH:4])=[O:14] |f:0.1,2.3.4|
|
Name
|
solution
|
Quantity
|
2 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1O)OC)C=CC(CCCCC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
CUSTOM
|
Details
|
was incubated at 37° C
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid
|
Type
|
CUSTOM
|
Details
|
(1300 rpm, 30 min., 40° C.)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)[C:2](N)([CH2:5]O)[CH2:3][OH:4].Cl.[Cl-].[Cl-].[Ca+2].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)[OH:14].C[O:45][C:46]1[CH:47]=[C:48]([CH:55]=[CH:56][C:57](=O)[CH2:58][CH2:59][CH2:60][CH2:61][C:62]2C=C[CH:65]=[CH:64][CH:63]=2)[CH:49]=[C:50](OC)[C:51]=1O>>[CH3:65][CH2:64][CH2:63][CH2:62][CH2:61][CH:60]=[CH:59][CH2:58][CH:57]=[CH:56][CH2:55][CH:48]=[CH:49][CH:50]=[CH:51][CH:46]([OH:45])[CH2:47][CH2:5][CH2:2][C:3]([OH:4])=[O:14] |f:0.1,2.3.4|
|
Name
|
solution
|
Quantity
|
2 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1O)OC)C=CC(CCCCC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
CUSTOM
|
Details
|
was incubated at 37° C
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated with the addition of 200 μl of a 145:55:0.1 mixture of acetonitrile, methanol, and acetic acid
|
Type
|
CUSTOM
|
Details
|
(1300 rpm, 30 min., 40° C.)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
eluant: a 60:40 acetonitrile:0.05 M KH2PO4 solution with 5 mM trihexyl bromide added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |